molecular formula C66H111N15O21 B162547 H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH CAS No. 125379-00-2

H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH

Cat. No.: B162547
CAS No.: 125379-00-2
M. Wt: 1450.7 g/mol
InChI Key: XEXXSTXEJZBANB-CCIVCMBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH are peptide sequences derived from the alpha-chain of hemoglobin, a crucial protein in red blood cells responsible for oxygen transport. These fragments have garnered interest due to their potential antimicrobial properties and their role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hemoglobin alpha-chain fragments (123-136) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of these fragments may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified .

Chemical Reactions Analysis

Types of Reactions: H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with altered amino acid sequences .

Scientific Research Applications

H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH have diverse applications in scientific research:

    Chemistry: Used as model peptides for studying protein folding and stability.

    Biology: Investigated for their antimicrobial properties and role in immune responses.

    Medicine: Potential therapeutic agents for treating infections and as biomarkers for certain diseases.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism by which hemoglobin alpha-chain fragments (123-136) exert their effects involves:

Comparison with Similar Compounds

Uniqueness: H-Ala-Ser-Leu-Asp-Lys-Phe-Leu-Ala-Ser-Val-Ser-Thr-Val-Leu-OH are unique due to their specific sequence and structure, which confer distinct antimicrobial and immune-modulating properties. Their ability to form specific secondary structures, such as alpha-helices, also sets them apart from other similar compounds .

Properties

CAS No.

125379-00-2

Molecular Formula

C66H111N15O21

Molecular Weight

1450.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C66H111N15O21/c1-31(2)23-41(56(91)69-37(12)54(89)77-47(29-83)61(96)79-50(34(7)8)64(99)78-48(30-84)62(97)81-52(38(13)85)65(100)80-51(35(9)10)63(98)75-45(66(101)102)25-33(5)6)71-58(93)43(26-39-19-15-14-16-20-39)73-55(90)40(21-17-18-22-67)70-59(94)44(27-49(86)87)74-57(92)42(24-32(3)4)72-60(95)46(28-82)76-53(88)36(11)68/h14-16,19-20,31-38,40-48,50-52,82-85H,17-18,21-30,67-68H2,1-13H3,(H,69,91)(H,70,94)(H,71,93)(H,72,95)(H,73,90)(H,74,92)(H,75,98)(H,76,88)(H,77,89)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,86,87)(H,101,102)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-,52-/m0/s1

InChI Key

XEXXSTXEJZBANB-CCIVCMBNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)N

9008-02-0

sequence

ASLDKFLASVSTVL

Synonyms

Hb (123-136)
Hb alpha-chain fragments (123-136)
hemoglobin alpha-chain fragments (123-136)

Origin of Product

United States

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